Cholesteryl Tridecanoate: A Technical Guide for Researchers
Cholesteryl Tridecanoate: A Technical Guide for Researchers
CAS Number: 25605-87-2 Molecular Formula: C₄₀H₇₀O₂
This technical guide provides an in-depth overview of cholesteryl tridecanoate, a cholesterol ester of significant interest to researchers in drug development, materials science, and cell biology. This document outlines its chemical and physical properties, provides guidance on its synthesis and its application in lipid nanoparticle formulations, and discusses its role in relevant biological pathways.
Core Data and Physicochemical Properties
Cholesteryl tridecanoate is the ester formed from the condensation of cholesterol and tridecanoic acid. As a cholesterol ester, it is a highly lipophilic molecule.
Table 1: Physicochemical Properties of Cholesteryl Tridecanoate [1]
| Property | Value |
| CAS Number | 25605-87-2 |
| Molecular Formula | C₄₀H₇₀O₂ |
| Molecular Weight | 582.98 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥99% |
| Storage Temperature | -20°C |
Synthesis of Cholesteryl Tridecanoate
The synthesis of cholesteryl tridecanoate can be achieved through the esterification of cholesterol with tridecanoic acid or a more reactive derivative such as tridecanoyl chloride. Below is a general experimental protocol based on common esterification methods for cholesterol.
Experimental Protocol: Synthesis of Cholesteryl Tridecanoate
Materials:
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Cholesterol
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Tridecanoyl chloride (or tridecanoic acid)
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Anhydrous pyridine (or another suitable base like triethylamine)
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Anhydrous dichloromethane (DCM) or toluene as the solvent
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Hexane and ethyl acetate for chromatography elution
Procedure (using Tridecanoyl Chloride):
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1 equivalent) in anhydrous DCM.
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Addition of Base: Add anhydrous pyridine (1.2-1.5 equivalents) to the solution and stir.
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Addition of Acyl Chloride: Slowly add tridecanoyl chloride (1.1 equivalents) to the stirred solution at 0°C.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cholesteryl tridecanoate.
Note: If using tridecanoic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) would be required to facilitate the esterification.
Application in Lipid Nanoparticles
Cholesterol and its esters are crucial components in the formulation of lipid nanoparticles (LNPs), which are widely used as delivery vehicles for therapeutics, including mRNA vaccines.[2] Cholesterol esters like cholesteryl tridecanoate can be incorporated into the lipid core of these nanoparticles to modulate their physical properties, such as stability, fluidity, and drug loading capacity.
Experimental Protocol: Formulation of Lipid Nanoparticles Containing Cholesteryl Tridecanoate
This protocol describes a general method for preparing LNPs using a microfluidic mixing technique. The lipid composition can be adjusted based on the specific application.
Materials:
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Ionizable lipid (e.g., DLin-MC3-DMA)
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Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
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Cholesterol
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Cholesteryl tridecanoate
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PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
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Ethanol (200 proof)
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Aqueous buffer (e.g., citrate buffer, pH 4.0)
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Nucleic acid cargo (e.g., mRNA) in an appropriate buffer
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Microfluidic mixing device
Procedure:
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Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, cholesteryl tridecanoate, and PEG-lipid in ethanol.
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Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for the lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) is 50:10:38.5:1.5. Cholesteryl tridecanoate can be included by partially or fully replacing the cholesterol component, depending on the desired properties of the LNPs.
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Nucleic Acid Solution Preparation: Prepare the nucleic acid cargo in the aqueous buffer.
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Microfluidic Mixing: Set up the microfluidic mixer with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the nucleic acid in the aqueous buffer.
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Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of the LNPs, encapsulating the nucleic acid.
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Purification and Concentration: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated nucleic acid. The LNPs can then be concentrated using techniques like tangential flow filtration.
Biological Significance: Role in Cholesterol Esterification Pathway
Cholesteryl esters are synthesized intracellularly from cholesterol and fatty acyl-CoAs by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[3][4] This process is crucial for cellular cholesterol homeostasis, as it allows for the storage of excess cholesterol in a non-toxic, esterified form within lipid droplets. The ACAT-mediated cholesterol esterification pathway is a key regulatory node in cellular lipid metabolism and has been implicated in various diseases, including atherosclerosis and certain cancers.
Below is a diagram illustrating the central role of ACAT in the cholesterol esterification pathway.
Caption: ACAT-mediated cholesterol esterification pathway.
Analytical Data
While specific, publicly available NMR and mass spectrometry data for cholesteryl tridecanoate are limited, the expected spectral characteristics can be inferred from the known spectra of cholesterol and other long-chain fatty acid esters of cholesterol.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cholesterol backbone, including the olefinic proton at C6, the proton at C3 which would be shifted downfield due to the ester linkage, and the numerous overlapping signals of the steroidal ring system and the alkyl side chain. The tridecanoate moiety would contribute a triplet for the terminal methyl group and a complex multiplet for the methylene protons.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the cholesterol core and the fatty acid chain. The carbonyl carbon of the ester group would appear around 173 ppm.
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Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of cholesteryl tridecanoate (m/z 582.98). A prominent fragment ion corresponding to the cholesterol backbone (m/z 368/369) after the loss of the fatty acid chain is also expected.
Researchers are advised to acquire their own analytical data for cholesteryl tridecanoate synthesized or procured for their specific applications to ensure its identity and purity.
Figure 1. Molecular structure of Cholesteryl Tridecanoate with the numbering for the cholesterol and tridecanoate moieties.
